4-[(3-Chlorophenoxy)methyl]benzoic acid
Overview
Description
Synthesis Analysis
While the synthesis of 4-[(3-Chlorophenoxy)methyl]benzoic acid is not explicitly described, the methodologies used in the synthesis of similar compounds can be informative. For instance, the synthesis of azo-benzoic acids involved the use of precursors like 2-hydroxy-5-[(E)-(aryldiazenyl)]benzaldehydes and confirmed using spectroscopic techniques . This suggests that the synthesis of 4-[(3-Chlorophenoxy)methyl]benzoic acid could also involve multi-step reactions with careful monitoring using spectroscopic methods.
Molecular Structure Analysis
The molecular structure of compounds similar to 4-[(3-Chlorophenoxy)methyl]benzoic acid has been investigated using computational methods. For example, the optimized molecular structure and vibrational frequencies of 5-chloro-2-((4-chlorophenoxy)methyl)benzimidazole were studied using Gaussian09 software . This indicates that computational tools like Gaussian could be used to predict the structure of 4-[(3-Chlorophenoxy)methyl]benzoic acid.
Chemical Reactions Analysis
The chemical behavior of related compounds provides insights into possible reactions of 4-[(3-Chlorophenoxy)methyl]benzoic acid. For instance, azo-benzoic acids exhibit acid-base dissociation and azo-hydrazone tautomerism in solution, which is influenced by solvent composition and pH . This suggests that 4-[(3-Chlorophenoxy)methyl]benzoic acid may also undergo similar reactions under various conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of structurally related compounds have been characterized using various techniques. The spectroscopic properties, such as IR and Raman, of 3-{(E)-[(3,4-dichlorophenyl)imino]methyl}benzene-1,2-diol were computationally predicted . The HOMO-LUMO analysis and NBO analysis were used to determine charge transfer and stability of molecules like 5-chloro-2-((4-chlorophenoxy)methyl)benzimidazole . These studies suggest that similar analyses could be applied to 4-[(3-Chlorophenoxy)methyl]benzoic acid to predict its properties.
Scientific Research Applications
Understanding and Mitigation of Environmental Impact
Research into compounds related to 4-[(3-Chlorophenoxy)methyl]benzoic acid, such as chlorophenols and 2,4-dichlorophenoxyacetic acid (2,4-D), underscores their environmental relevance, particularly in terms of toxicity and degradation. Chlorophenols, for instance, exhibit moderate toxic effects to both mammalian and aquatic life. Their environmental persistence varies, influenced significantly by the presence of adapted microflora capable of biodegrading these compounds. However, in environments lacking such microflora, their persistence may increase, posing risks to aquatic ecosystems (Krijgsheld & Gen, 1986). Similarly, studies on 2,4-D, a widely used herbicide with structural similarities, highlight its ubiquitous presence in agricultural settings. Its environmental fate, bioaccumulation potential, and the efficiency of degradation processes, particularly through advanced oxidation processes, are critical areas of investigation to mitigate its impact on non-target organisms and ecosystems (Qutob et al., 2022).
Advances in Chemical Synthesis and Potential Applications
The exploration of chemical derivatives and their synthesis plays a significant role in expanding the utility of compounds related to 4-[(3-Chlorophenoxy)methyl]benzoic acid. Innovative synthetic pathways and the characterization of novel derivatives can lead to the development of compounds with enhanced pharmacological or industrial applications. For example, a practical synthesis approach for 5,5′-Methylene-bis(benzotriazole), an intermediate in the preparation of metal passivators and light-sensitive materials, demonstrates the ongoing efforts to improve the efficiency and environmental friendliness of chemical synthesis processes related to this chemical family (Gu et al., 2009).
Environmental Treatment and Reclamation Efforts
Addressing the environmental challenges posed by the pesticide industry, which utilizes compounds similar to 4-[(3-Chlorophenoxy)methyl]benzoic acid, involves developing effective treatment options for reclaiming wastewater. The combination of biological processes and granular activated carbon has been identified as a promising approach for removing high concentrations of recalcitrant compounds from wastewater. This treatment strategy aims to achieve effluents that meet legislative requirements, thus reducing the ecological footprint of pesticide production and ensuring the protection of natural water sources (Goodwin et al., 2018).
Safety and Hazards
properties
IUPAC Name |
4-[(3-chlorophenoxy)methyl]benzoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO3/c15-12-2-1-3-13(8-12)18-9-10-4-6-11(7-5-10)14(16)17/h1-8H,9H2,(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZQPLLGVPRSMBD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)OCC2=CC=C(C=C2)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801280457 | |
Record name | 4-[(3-Chlorophenoxy)methyl]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801280457 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.69 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
149288-39-1 | |
Record name | 4-[(3-Chlorophenoxy)methyl]benzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=149288-39-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-[(3-Chlorophenoxy)methyl]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801280457 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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